2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
Description
2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a thioether-linked 1,2,4-oxadiazole moiety substituted with a 4-ethoxyphenyl group and a 3-methoxybenzyl group at the N3 position of the quinazolinone core. Quinazolinones are pharmacologically significant due to their antimicrobial, anticancer, and kinase-inhibitory activities . The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the ethoxy and methoxy groups likely improve solubility and target binding .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-3-34-20-13-11-19(12-14-20)25-29-24(35-30-25)17-36-27-28-23-10-5-4-9-22(23)26(32)31(27)16-18-7-6-8-21(15-18)33-2/h4-15H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECMDFUUIAXSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative of the quinazolin-4(3H)-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties supported by various studies.
Antibacterial Activity
Quinazolin-4(3H)-one derivatives have shown significant antibacterial properties. Research indicates that modifications to the quinazolinone structure can enhance its efficacy against various bacterial strains. For instance:
- General Findings : Compounds with electron-donating groups, such as methoxy or hydroxyl groups, at specific positions on the phenyl ring exhibit varying antibacterial activity. Substitutions can either enhance or diminish efficacy against gram-positive and gram-negative bacteria .
- Specific Compound Efficacy : A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus, showcasing their potential as effective antibacterial agents .
Antioxidant Activity
The antioxidant capacity of quinazolinone derivatives is another important aspect of their biological activity. The following points summarize key findings:
- Mechanisms of Action : The presence of hydroxyl groups in ortho or para positions on the phenyl ring significantly enhances antioxidant activity. This is attributed to their ability to donate electrons and scavenge free radicals .
- Comparative Studies : In comparative antioxidant assays (DPPH, ABTS), certain phenolic derivatives of quinazolin-4(3H)-one outperformed standard antioxidants like ascorbic acid and Trolox, indicating a robust potential for therapeutic applications .
Anticancer Activity
Quinazolin-4(3H)-one derivatives are also recognized for their anticancer properties:
- Cell Line Studies : Various studies have reported that these compounds exhibit antiproliferative effects across several cancer cell lines, including lung and breast cancers. For instance, specific derivatives showed IC50 values in the low micromolar range against NSCLC cells .
- Mechanistic Insights : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as EGFR signaling and histone deacetylase inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|---|
| Antibacterial | 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | 1.95 μg/mL | Staphylococcus aureus |
| Antioxidant | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Better than Trolox | N/A |
| Anticancer | BIQO-19 | IC50 ~ 10 μM | NSCLC cell lines |
Case Study: Synthesis and Evaluation
A recent study synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their biological activities. The results indicated that specific substitutions significantly enhanced both antibacterial and anticancer activities. For example, compounds with a methoxy group at the 2-position showed improved efficacy against Escherichia coli while maintaining low cytotoxicity towards normal cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Quinazolinone Core
The target compound’s activity and properties are influenced by two key substituents:
Heterocyclic Thioether Moiety: The 1,2,4-oxadiazole group distinguishes it from triazole-containing analogs (e.g., ).
N3 Substitutions : The 3-methoxybenzyl group contrasts with other N3 substituents in analogs, such as 4-fluorophenyl () or ethyl groups (). Methoxy groups are electron-donating, which may improve solubility but reduce membrane permeability compared to halogens or alkyl chains .
Table 1: Substituent Comparison of Quinazolinone Derivatives
Antimicrobial Activity
While direct data for the target compound is unavailable, demonstrates that quinazolinones with electron-donating groups (e.g., methoxy) exhibit moderate-to-strong activity against Candida albicans (MIC ~25–50 μM) and Gram-negative bacteria like E. coli (MIC ~50 μM). The oxadiazole moiety may further enhance activity due to improved target engagement .
Cytotoxicity and Selectivity
Quinazolinones with bulky N3 substituents (e.g., butyl in ) show higher cytotoxicity (IC₅₀ <10 μM) compared to smaller groups like methoxybenzyl. The target compound’s methoxy group may reduce off-target effects while retaining efficacy .
Kinase Inhibition Potential
Patented oxadiazole-quinazolinone hybrids () act as PI3K inhibitors, suggesting the target compound could share similar mechanisms. The 3-methoxybenzyl group may align with hydrophobic regions of kinase ATP-binding pockets .
Physicochemical Properties
Table 2: Predicted Properties of the Target Compound vs. Analogs
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiophenecarboxylic acid, ethanol, reflux | 70–80 | |
| 2 | PEG-400, Bleaching Earth Clay, 70–80°C | 65–75 |
Basic: How should researchers characterize this compound’s structural integrity?
Answer:
Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, oxadiazole C=O at ~170 ppm) .
- IR Spectroscopy : Identify thioether (C-S, ~650 cm⁻¹) and quinazolinone carbonyl (C=O, ~1670 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Critical Note : Compare spectral data with structurally analogous compounds, such as 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (), to validate assignments .
Advanced: How do substituents (e.g., 4-ethoxyphenyl vs. 3-methoxybenzyl) influence bioactivity?
Answer:
Substituents dictate pharmacodynamic properties:
- 4-Ethoxyphenyl (Oxadiazole) : Enhances lipophilicity and membrane permeability (critical for CNS-targeted agents) .
- 3-Methoxybenzyl (Quinazolinone) : Modulates electron density, affecting binding to enzymes like dihydrofolate reductase (observed in anti-tubercular analogs in ).
Q. Methodological Approach :
SAR Studies : Synthesize analogs with halogens (e.g., 4-chlorophenyl) or bulkier groups (e.g., tert-butyl) and compare IC₅₀ values.
Docking Simulations : Use software like AutoDock to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) .
Advanced: How to resolve discrepancies in reported biological activities across studies?
Answer:
Contradictions often arise from:
- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize tautomeric forms (e.g., thione-thiol equilibrium in triazole derivatives; ), altering bioactivity .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines.
Case Study : Anti-tubercular activity of quinazolinone derivatives in showed variability (±15% efficacy) due to differences in bacterial strain sensitivity. Replicate assays with ATCC reference strains to minimize bias .
Advanced: What computational strategies predict this compound’s environmental fate?
Answer:
Follow protocols from :
QSAR Modeling : Estimate logP (octanol-water partition coefficient) to predict bioaccumulation.
Degradation Pathways : Simulate hydrolysis (pH-dependent) and photolysis using software like EPI Suite.
Ecotoxicity : Cross-reference with databases (e.g., PubChem) for analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine in ) .
Methodological: How to optimize reaction yields in thioether bond formation?
Answer:
Key factors:
- Catalyst Selection : Bleaching Earth Clay (pH 12.5) improves nucleophilic substitution efficiency ().
- Solvent Choice : PEG-400 enhances solubility of aromatic intermediates (vs. ethanol, which may precipitate reactants).
- Temperature Control : Maintain 70–80°C to avoid side reactions (e.g., oxidation of thiols to disulfides) .
Q. Table 2: Optimization Results
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Bleaching Earth Clay | PEG-400 | 75 |
| NaHCO₃ | Ethanol | 58 |
Methodological: What strategies validate tautomeric stability in this compound?
Answer:
- X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., thione vs. thiol in triazole rings).
- Dynamic NMR : Monitor tautomerization in solution (e.g., DMSO-d₆ at 298–333 K) .
Advanced: How to design derivatives for improved metabolic stability?
Answer:
- Block Metabolic Hotspots : Introduce fluorine at para positions (e.g., 4-fluorobenzyl in ) to reduce CYP450-mediated oxidation.
- Prodrug Approach : Mask thiol groups as acetylated precursors, as seen in for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
